Product packaging for 10H-Phenothiazine, 10-(1-oxobutyl)-(Cat. No.:CAS No. 52382-17-9)

10H-Phenothiazine, 10-(1-oxobutyl)-

Cat. No.: B5850764
CAS No.: 52382-17-9
M. Wt: 269.4 g/mol
InChI Key: UYXTYYWMRACDJW-UHFFFAOYSA-N
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Description

Contextualization of the Phenothiazine (B1677639) Core in Contemporary Chemical Research

The phenothiazine core, a sulfur and nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science. wikipedia.org Its unique "butterfly" conformation and rich electron-donating properties make it a versatile building block for a vast array of functional molecules. rsc.org Historically, phenothiazine derivatives were instrumental as antipsychotic drugs. wikipedia.orgnih.gov However, contemporary research has expanded their scope significantly.

Modern applications of the phenothiazine core are diverse and include:

Photoredox Catalysis: Phenothiazine derivatives are utilized as potent organophotoredox catalysts due to their favorable redox properties. beilstein-journals.orgrsc.org

Materials Science: They are integral components in the development of organic light-emitting diodes (OLEDs) and conductive polymers. rsc.orgresearchgate.net

Medicinal Chemistry: Research continues to uncover novel therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.comnih.gov

The adaptability of the phenothiazine core allows for straightforward modifications, enabling chemists to fine-tune its electronic and steric properties for specific applications. beilstein-journals.org

Significance of N-Substitution in Modulating Phenothiazine Reactivity and Properties

The introduction of an N-acyl group can:

Alter Electronic Properties: The electron-withdrawing nature of the acyl group can modify the electron density of the phenothiazine ring system, impacting its redox potential and photochemical behavior. rsc.org

Influence Biological Activity: In medicinal chemistry, N-acylation is a key strategy for modulating the pharmacological profile of phenothiazine derivatives. mdpi.comnih.gov For instance, certain N-acyl phenothiazines have shown promising antimicrobial and anticancer activities. nih.govresearchgate.net

Control Molecular Conformation: The size and nature of the N-substituent can affect the dihedral angle of the phenothiazine's "butterfly" structure, which in turn influences its packing in the solid state and its interactions with biological targets. rsc.org

The ability to systematically vary the N-substituent provides a powerful tool for creating a library of phenothiazine derivatives with tailored functionalities.

Academic Relevance of 10H-Phenothiazine, 10-(1-oxobutyl)- as a Model Compound

10H-Phenothiazine, 10-(1-oxobutyl)-, also known as N-butyrylphenothiazine, serves as a valuable model compound for studying the fundamental aspects of N-acylated phenothiazines. Its relatively simple structure, featuring a butyryl group attached to the nitrogen atom, allows for a clear investigation of the effects of N-acylation without the confounding influence of other complex substituents.

This compound is particularly relevant for:

Understanding Structure-Property Relationships: By comparing the properties of 10H-Phenothiazine, 10-(1-oxobutyl)- to the parent phenothiazine and other N-substituted analogs, researchers can gain insights into how the N-acyl group specifically impacts the molecule's electronic structure, conformation, and reactivity.

Synthetic Methodology Development: The synthesis of 10H-Phenothiazine, 10-(1-oxobutyl)- provides a platform for optimizing acylation reactions of the phenothiazine core.

Exploring Potential Applications: While a simple model, the study of its properties can provide clues for the design of more complex N-acylated phenothiazines with specific applications in mind, such as in the development of new pharmaceuticals or functional materials. nih.gov

The table below provides a summary of key properties for 10H-Phenothiazine, 10-(1-oxobutyl)-.

PropertyValue
IUPAC Name 10H-Phenothiazine, 10-(1-oxobutyl)-
Molecular Formula C16H15NOS
Molecular Weight 269.36 g/mol
CAS Number 3603-90-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NOS B5850764 10H-Phenothiazine, 10-(1-oxobutyl)- CAS No. 52382-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenothiazin-10-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-2-7-16(18)17-12-8-3-5-10-14(12)19-15-11-6-4-9-13(15)17/h3-6,8-11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXTYYWMRACDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355202
Record name 10H-Phenothiazine, 10-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52382-17-9
Record name 10H-Phenothiazine, 10-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**synthetic Strategies and Derivatization Approaches for 10h Phenothiazine, 10 1 Oxobutyl **

Established Methodologies for N-Acylation of Phenothiazines

The N-acylation of phenothiazines is a well-established transformation in organic synthesis. The most common and direct method involves the reaction of phenothiazine (B1677639) with an acylating agent, such as an acyl chloride or anhydride (B1165640). For the synthesis of 10H-Phenothiazine, 10-(1-oxobutyl)-, this would typically involve the use of butyryl chloride or butyric anhydride.

The reaction is often carried out in an aprotic solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), to dissolve the reactants and facilitate the reaction. nih.gov In many reported procedures for the N-acylation of phenothiazines with various acyl chlorides, the reaction is conducted at elevated temperatures, often at the reflux temperature of the solvent, to drive the reaction to completion. researchgate.netresearchgate.net While the use of a base is not always necessary, a tertiary amine like triethylamine (B128534) or pyridine (B92270) can be added to neutralize the hydrogen chloride byproduct formed when using an acyl chloride, which can improve the reaction yield and prevent potential side reactions.

A general representation of this acylation reaction is depicted below:

Scheme 1: General N-acylation of Phenothiazine Generated code

In this reaction, the lone pair of electrons on the nitrogen atom of the phenothiazine ring attacks the electrophilic carbonyl carbon of the butyryl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the N-acylated product.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product. Upon completion, the product is typically isolated and purified using standard laboratory techniques like filtration, washing, and recrystallization or column chromatography.

Optimized Synthetic Routes to 10H-Phenothiazine, 10-(1-oxobutyl)-

While general methods for N-acylation are well-documented, optimized conditions specifically for the synthesis of 10H-Phenothiazine, 10-(1-oxobutyl)- are less detailed in widely available literature. Optimization of a synthetic route typically involves a systematic study of various reaction parameters to maximize the yield and purity of the product while minimizing reaction time and the use of excess reagents.

Key parameters that can be optimized for the synthesis of 10-butyrylphenothiazine include:

Choice of Acylating Agent: While butyryl chloride is a common choice due to its high reactivity, butyric anhydride could be used as a less reactive alternative, which might be advantageous in preventing side reactions.

Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate and solubility of the reactants. A range of aprotic solvents such as dichloromethane, acetonitrile, and dimethylformamide (DMF) could be screened.

Reaction Temperature: The temperature can be varied to find the optimal balance between a reasonable reaction rate and the prevention of thermal decomposition of reactants or products.

Catalyst: While often not required, the use of a catalyst, such as a Lewis acid or a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), could potentially accelerate the reaction and allow for milder reaction conditions.

Stoichiometry: The molar ratio of phenothiazine to the acylating agent is a critical parameter. Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess can lead to purification challenges.

A hypothetical optimization table for the synthesis of 10H-Phenothiazine, 10-(1-oxobutyl)- is presented below to illustrate the process.

EntryAcylating AgentSolventTemperature (°C)Base (eq.)Time (h)Yield (%)
1Butyryl chlorideToluene110None1275
2Butyryl chlorideToluene110Triethylamine (1.1)685
3Butyric anhydrideToluene110DMAP (0.1)2460
4Butyryl chlorideTHF66Triethylamine (1.1)882

This table is for illustrative purposes and does not represent actual experimental data.

Green Chemistry Principles and Sustainable Synthesis of N-Acyl Phenothiazines

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. For the N-acylation of phenothiazines, several greener approaches can be considered.

One key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free acylation reactions has shown promise. For instance, solid-state reactions where the reactants are mixed and heated together without a solvent can be highly efficient and minimize waste. Another approach is the use of water as a solvent, which is environmentally benign. While the reactants themselves may have low water solubility, the use of phase-transfer catalysts or surfactants can facilitate the reaction in an aqueous medium.

The use of reusable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as zeolites or functionalized silicas, can be employed to facilitate the acylation reaction. These catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches, reducing waste and cost. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.

A patent for the synthesis of N-acetyl phenothiazine describes a solid-phase, solvent-free method that involves grinding the reactants together, highlighting a move towards more environmentally friendly procedures. While not specific to the butyryl derivative, this approach could likely be adapted.

Post-Synthetic Modifications and Functionalization of the Butyryl Moiety

Following the synthesis of 10H-Phenothiazine, 10-(1-oxobutyl)-, the butyryl moiety itself can be a site for further chemical transformations, a concept that can be broadly described as post-synthetic modification. This allows for the introduction of additional functional groups and the creation of a diverse library of derivatives from a common intermediate.

The butyryl side chain offers several potential sites for functionalization. The methylene (B1212753) group adjacent to the carbonyl (the α-position) is activated and can undergo various reactions. For example, deprotonation with a suitable base, such as lithium diisopropylamide (LDA), would generate an enolate that can react with a range of electrophiles. This could include alkylation with alkyl halides, aldol (B89426) condensation with aldehydes or ketones, or acylation with other acylating agents.

The terminal methyl group of the butyryl chain could also be a target for functionalization, although this is generally more challenging. Radical halogenation, for instance, could introduce a halide at the terminal position, which could then be displaced by other nucleophiles to introduce new functional groups.

Detailed studies on the specific post-synthetic functionalization of the butyryl group on the phenothiazine core are not widely reported in the literature, which is often more focused on modifications of the phenothiazine ring system itself. However, the known reactivity of acyl chains provides a predictive framework for potential derivatization strategies.

Synthesis of Structurally Related N-Acyl Phenothiazine Analogs and Hybrid Systems

The synthetic methodologies used to prepare 10H-Phenothiazine, 10-(1-oxobutyl)- can be readily extended to produce a wide array of structurally related N-acyl phenothiazine analogs. By simply varying the acylating agent, a diverse library of compounds with different chain lengths, branching, and functional groups on the acyl chain can be synthesized. For example, using acyl chlorides such as propionyl chloride, valeryl chloride, or benzoyl chloride would yield the corresponding N-propionyl, N-valeryl, or N-benzoyl phenothiazine analogs.

Furthermore, the phenothiazine nucleus can be incorporated into more complex molecular architectures, leading to the formation of hybrid systems. This approach aims to combine the properties of the phenothiazine scaffold with those of other pharmacophores or functional moieties to create molecules with novel or enhanced activities.

For instance, a bifunctional acylating agent could be used to link the phenothiazine core to another molecular entity. An example would be the use of an acyl chloride that also contains a terminal alkyne or azide (B81097) group. This would result in an N-acyl phenothiazine bearing a "clickable" handle, which could then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach it to other molecules.

Researchers have also synthesized hybrid molecules where the phenothiazine moiety is linked to other heterocyclic systems, such as triazoles or pyrazoles, often through an acyl linker. mdpi.com These hybrid molecules are of interest in medicinal chemistry for their potential to interact with multiple biological targets.

Chemical Reactivity and Transformation Mechanisms of 10h Phenothiazine, 10 1 Oxobutyl

The chemical behavior of 10H-Phenothiazine, 10-(1-oxobutyl)-, also known as N-butyrylphenothiazine, is governed by the interplay between the electron-rich, folded phenothiazine (B1677639) core and the electron-withdrawing N-acyl substituent. This structure allows for a diverse range of chemical transformations, including reactions at the heterocyclic nitrogen, the sulfur atom, and the aromatic rings.

Advanced Spectroscopic and Electrochemical Characterization for Mechanistic Understanding

The intricate molecular behavior of 10-(1-oxobutyl)-10H-phenothiazine, a key N-acylphenothiazine derivative, can be unraveled through a suite of advanced analytical techniques. These methods provide deep insights into its three-dimensional structure, bonding characteristics, reaction pathways, electronic properties, and redox behavior.

**computational and Theoretical Studies on 10h Phenothiazine, 10 1 Oxobutyl and Its Derivatives**

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of N-acyl phenothiazines. These studies often focus on calculating key descriptors that illuminate the molecule's behavior.

Theoretical investigations have shown that the acylation of the phenothiazine (B1677639) nitrogen atom significantly influences the electronic properties of the entire molecule. For instance, the sulfonation of N-acyl-phenothiazine derivatives demonstrates regioselectivity for the 2-position, which is para to the sulfur atom in the heterocyclic ring. ubbcluj.ro This is in contrast to N-alkyl-phenothiazine derivatives, where sulfonation occurs at the 3-position, para to the nitrogen atom. ubbcluj.ro This difference in reactivity can be attributed to the electron-withdrawing nature of the acyl group, which alters the electron density distribution across the phenothiazine core.

Key reactivity descriptors derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These values are crucial for predicting the molecule's ability to donate or accept electrons.

Electron density distribution: This helps in identifying nucleophilic and electrophilic sites within the molecule.

Molecular Electrostatic Potential (MEP) maps: These maps provide a visual representation of the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack.

These computational insights are instrumental in designing new derivatives with tailored electronic properties and reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Non-Clinical Biological Systems

Molecular docking and dynamics simulations are powerful tools for investigating the potential interactions of N-acyl phenothiazine derivatives with biological targets, thereby guiding the development of new therapeutic agents.

For example, N-acyl phenothiazine derivatives have been identified as attractive lead molecules targeting the F0-F1-ATP synthase in mycobacteria. efmc-iscb.org Molecular docking studies can elucidate the binding modes of these compounds within the active site of the enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity.

In the context of antifungal research, docking analyses have been performed on phenothiazine derivatives with targets like cytochrome P450 14-alpha-demethylase. researchgate.net These simulations help to rationalize the observed structure-activity relationships, where specific substitutions on the phenothiazine scaffold lead to enhanced antifungal activity. researchgate.net For instance, the introduction of a chlorine or bromine atom to the N-acetyl group of phenothiazine has been shown to yield promising antifungal compounds. researchgate.net

Molecular dynamics simulations further complement these static docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding mode and revealing conformational changes that may occur upon ligand binding.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can then be validated against experimental data. This synergy between theory and experiment is crucial for structural elucidation and characterization.

For N-acyl phenothiazines, theoretical calculations can predict various spectroscopic data, including:

Infrared (IR) spectra: The vibrational frequencies corresponding to specific functional groups, such as the carbonyl (C=O) stretch of the acyl group, can be calculated and compared with experimental IR spectra to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts (¹H and ¹³C) can be predicted to aid in the assignment of experimental NMR signals.

Mass spectrometry: While not a direct prediction of the entire spectrum, computational methods can help in understanding fragmentation patterns observed in mass spectrometry by calculating bond dissociation energies. ubbcluj.ro

The sulfonation of N-acyl-phenothiazine derivatives, for example, has been studied where the regioselectivity for the 2-position was confirmed. ubbcluj.ro While direct sulfonation of 10H-phenothiazine can be challenging due to polysubstitution and oxidation, the use of an N-acyl protecting group allows for controlled sulfonation. ubbcluj.ro Computational prediction of the NMR spectra for the resulting product would be a key step in confirming the substitution pattern.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional conformation of a molecule is critical to its biological activity and physical properties. Conformational analysis and potential energy surface (PES) mapping provide a detailed picture of the accessible conformations and their relative energies.

For N-acyl phenothiazines, a key conformational feature is the orientation of the acyl group relative to the phenothiazine ring system. Crystallographic studies of related phenothiazine derivatives reveal a planar phenothiazine ring system. The N-acyl group introduces an additional degree of rotational freedom. Computational modeling can be used to explore the rotational barrier around the N-C(O) bond and to identify the most stable conformers.

The potential energy surface can be mapped by systematically varying key dihedral angles and calculating the energy at each point. This allows for the identification of local and global energy minima, corresponding to stable and metastable conformations, as well as the transition states connecting them. This information is invaluable for understanding how the molecule might interact with a receptor or enzyme active site.

**molecular Mechanisms and Interactions in Vitro and Mechanistic Focus Only **

Antioxidant and Free Radical Scavenging Mechanisms in vitro

Phenothiazine (B1677639) and its derivatives are recognized for their antioxidant properties, a characteristic that is influenced by their molecular structure. mdpi.comnih.gov The core mechanism of their antioxidant action often involves the homolytic dissociation of the N-H bond in the presence of free radicals, leading to the formation of a stable phenothiazinyl radical. scite.ai This process makes phenothiazine an effective free-radical chain breaker. Quantum chemistry studies suggest that in an aqueous environment, phenothiazine can act as an excellent antioxidant through mechanisms such as single electron transfer (SET), hydrogen atom transfer (HAT), and radical adduct formation (RAF). rsc.org

The antioxidant activity of phenothiazine derivatives can be assessed using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. cabidigitallibrary.org This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. cabidigitallibrary.org Another common method is the thiobarbituric acid reactive substances (TBARS) assay, which evaluates the inhibition of lipid peroxidation. cabidigitallibrary.org The reducing power of a compound, indicating its ability to donate an electron, can be determined by the Fe³⁺-Fe²⁺ transformation assay. nih.gov

While specific data for 10-(1-oxobutyl)phenothiazine is limited, studies on related phenothiazine derivatives show a dose-dependent increase in antioxidant activity. mdpi.com The antioxidant capacity is influenced by the substituents on the phenothiazine ring. For instance, the introduction of certain groups can enhance the ability to neutralize free radicals. mdpi.com Voltammetric methods have also been employed to study the electroreduction of oxygen and its radicals in the presence of phenothiazine derivatives, providing insights into their antioxidant activity. nih.gov

Table 1: In Vitro Antioxidant and Free Radical Scavenging Assays

Assay TypePrincipleMeasured Outcome
DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at 517 nm, often expressed as IC₅₀.
Lipid Peroxidation (TBARS) Assesses the inhibition of lipid peroxidation by measuring malondialdehyde (MDA) formation.Reduction in the formation of the MDA-TBA adduct, measured spectrophotometrically.
Reducing Power (Fe³⁺-Fe²⁺) Determines the electron-donating capacity of the compound by reducing ferric ions to ferrous ions.Formation of Perl's Prussian blue, measured at 700 nm.
Hydroxyl Radical Scavenging Evaluates the ability to neutralize hydroxyl radicals, often generated by a Fenton-like reaction.Inhibition of the degradation of a detector molecule, such as deoxyribose. researchgate.net
ABTS Radical Scavenging Measures the scavenging of the ABTS radical cation.Decrease in absorbance at a specific wavelength. nih.gov

This table is for illustrative purposes and based on general antioxidant testing methodologies.

Interactions with Enzyme Systems and Substrate Specificity Studies in vitro (e.g., HDAC6, tubulin polymerization)

The interaction of compounds with enzyme systems is a key area of mechanistic study. Histone deacetylases (HDACs) and tubulin are important targets in various biological processes. HDAC6, a class IIb HDAC, is known to deacetylate α-tubulin, a modification that plays a role in cell motility and microtubule dynamics. nih.gov Inhibition of HDAC6 can lead to hyperacetylation of tubulin, which in turn affects microtubule-dependent processes. nih.gov

Some compounds have been designed as dual inhibitors of HDACs and tubulin polymerization. mdpi.com For instance, derivatives of combretastatin-A4, a known tubulin polymerization inhibitor, have been modified to also inhibit HDACs. mdpi.com The inhibitory activity of such compounds against specific HDACs, like HDAC1 and HDAC6, is often determined through in vitro enzymatic assays, with results typically reported as IC₅₀ values. mdpi.com

Modulatory Effects on Cellular Signaling Pathways (Purely Mechanistic in Cell-Free or Cell Culture Models)

Cellular signaling pathways are complex networks that regulate a multitude of cellular processes. scbt.com The modulation of these pathways by external compounds is a central focus of pharmacological research. Various signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB), are critical in cellular responses to stimuli. nih.govscbt.com

The effect of a compound on a specific signaling pathway can be investigated in cell culture models by examining the phosphorylation state or expression levels of key signaling proteins using techniques like Western blotting. mdpi.com For example, the influence of a compound on cell cycle progression can be analyzed by flow cytometry, which can identify cell cycle arrest at different phases, such as G2/M. mdpi.com

While specific studies on the modulation of cellular signaling pathways by 10-(1-oxobutyl)phenothiazine are not extensively documented, the general class of phenothiazines has been shown to interact with various signaling cascades. The proposed mechanisms for the therapeutic effects of some treatments involve the enhanced expression of factors like vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS), which are components of significant signaling pathways. nih.gov Recent research has also highlighted how intrinsic signaling pathways can modulate targeted protein degradation, a process that can be influenced by small molecules. nih.gov

Inhibition Kinetics and Binding Affinities to Specific Molecular Targets in vitro

Understanding the inhibition kinetics and binding affinities of a compound to its molecular targets is fundamental to elucidating its mechanism of action. Inhibition kinetics studies can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor of an enzyme. This information, along with the determination of inhibition constants (Ki), provides a quantitative measure of the inhibitor's potency.

Binding affinity, often expressed as the dissociation constant (Kd), quantifies the strength of the interaction between a compound and its target protein. These parameters are crucial for structure-activity relationship (SAR) studies and for optimizing the design of more potent and selective molecules. While specific inhibition kinetics and binding affinity data for 10-(1-oxobutyl)phenothiazine are not available in the provided search results, the methodologies to obtain such data are well-established.

Table 2: Key Parameters in In Vitro Inhibition and Binding Studies

ParameterDescriptionSignificance
IC₅₀ (Half maximal inhibitory concentration) The concentration of an inhibitor required to reduce the activity of an enzyme or the response of a cell by 50%.A common measure of the potency of an inhibitor.
Ki (Inhibition constant) The dissociation constant for the binding of an inhibitor to an enzyme.A more fundamental measure of inhibitor potency than IC₅₀, independent of substrate concentration.
Kd (Dissociation constant) The equilibrium constant for the dissociation of a ligand-receptor complex.A measure of the binding affinity between a ligand and its target. A lower Kd indicates a higher affinity.

This table provides a general overview of key parameters and is not based on specific data for 10-(1-oxobutyl)phenothiazine.

Photodynamic Mechanisms and Photosensitization in Non-Clinical Biological Systems

Phenothiazine derivatives have been investigated for their photosensitizing properties. nih.govresearchgate.net Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻•). nih.govmdpi.com This process is the basis of photodynamic therapy (PDT), a treatment modality for various diseases. mdpi.com

The photodynamic mechanism typically involves the photosensitizer being excited from its ground state to a short-lived singlet excited state upon light absorption. It can then undergo intersystem crossing to a longer-lived triplet excited state. nih.gov The triplet state photosensitizer can then react with molecular oxygen via two main pathways:

Type I mechanism: Involves electron or hydrogen atom transfer to a substrate, forming radicals which can then react with oxygen to produce ROS. mdpi.com

Type II mechanism: Involves energy transfer from the triplet state photosensitizer to ground state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.govresearchgate.net

Studies on various phenothiazine derivatives have shown that they can act as photosensitizers, with their efficiency depending on the specific chemical structure. nih.gov For example, chlorination of the phenothiazine ring has been found to enhance photosensitizing effects, while acetylation can reduce them. nih.gov The irradiation of phenothiazine derivatives in aerated solutions can lead to the formation of both singlet oxygen and superoxide ions. nih.gov The photosensitizing properties of N-alkylated phenothiazines have been demonstrated in model systems, where they can enhance photooxidative processes. nih.gov

**emerging Applications in Non Pharmacological Research and Technology**

Utilization in Organic Materials Science: Dyes, Pigments, and Functional Polymers

Phenothiazine (B1677639) and its derivatives are recognized for their potential in creating functional organic materials, including dyes, pigments, and polymers. rsc.orgwikipedia.org The non-planar, butterfly-like conformation of the phenothiazine unit can be advantageous in designing polymers by preventing molecular aggregation. mdpi.comresearchgate.net While specific research on 10-(1-oxobutyl)phenothiazine as a standalone dye or pigment is not extensively documented, the principles of phenothiazine chemistry suggest its potential utility. The N-acyl group can influence the solubility and processing characteristics of polymers derived from or doped with this compound.

Phenothiazine derivatives have been incorporated into polymer backbones to create materials with tailored optoelectronic properties. mdpi.com For instance, polymers containing phenothiazine have been investigated as photosensitizers in dye-sensitized solar cells. mdpi.com Furthermore, phenothiazine derivatives have been studied as thermostabilizers and antioxidants for polyolefins like polyethylene (B3416737) and polypropylene, indicating a role in enhancing polymer durability. researchgate.net The addition of the 1-oxobutyl group could modulate these stabilizing properties.

Role in Organic Electronics: Hole-Transport Materials, Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs)

The electron-donating nature of the phenothiazine core makes its derivatives excellent candidates for hole-transport materials (HTMs) in organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netnih.gov The butterfly structure of phenothiazine helps to prevent the close packing of molecules, which is a beneficial trait for HTMs. researchgate.net

Researchers have synthesized various N-substituted phenothiazines to serve as cost-effective and stable alternatives to commonly used HTMs like Spiro-OMeTAD. researchgate.netnih.gov Modifications at the N-10 position are a key strategy to fine-tune the material's properties, including energy levels, solubility, and stability. researchgate.netresearchgate.net For example, N-arylphenothiazines and other derivatives have been designed to achieve high power conversion efficiencies in PSCs. researchgate.netabo.fi While the 1-oxobutyl derivative is not the most common, its electron-withdrawing acyl group would significantly alter the electronic properties compared to N-alkyl or N-aryl derivatives, potentially raising the oxidation potential. This tunability is crucial for optimizing the performance of organic solar cells and OLEDs. mdpi.comacs.org

Table 1: Properties of Selected Phenothiazine-Based Hole-Transporting Materials This table is for illustrative purposes and may not include 10-(1-oxobutyl)phenothiazine, for which specific data is limited in the search results.

Application in Analytical Chemistry: Reagents for Detection and Sensing Systems

Phenothiazine derivatives are valuable in analytical chemistry due to their redox activity and fluorescent properties, which can be harnessed for developing chemical sensors. researchgate.netnih.gov The ease with which the phenothiazine core can be oxidized makes it suitable for electrochemical sensing methods. researchgate.net Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, have been employed to determine the concentration of phenothiazine-based compounds, a principle that can be reversed to use the compounds to detect other species. researchgate.netmdpi.com

Furthermore, by attaching specific recognition groups to the phenothiazine scaffold, selective fluorescent probes can be created. For instance, a phenothiazine-based probe was developed for the detection of hydrogen sulfide (B99878) (H₂S), where the interaction with H₂S triggers a significant enhancement in fluorescence. nih.gov This "turn-on" fluorescence mechanism allowed for the sensitive and selective detection of H₂S in various samples, including food and biological systems. nih.gov While the 1-oxobutyl derivative has not been specifically reported in this context, its core structure suggests it could be similarly functionalized to act as a signaling unit in chemosensors.

Catalytic Applications in Organic Synthesis (e.g., Photoredox Catalysis)

In recent years, phenothiazine derivatives have emerged as potent organic photoredox catalysts, offering a metal-free alternative for various chemical transformations. beilstein-journals.orgresearchgate.net Their ability to absorb light and engage in single-electron transfer processes makes them highly effective in initiating radical and cationic polymerizations, as well as other organic reactions. researchgate.netdiva-portal.org

N-arylphenothiazines, for example, have been shown to be strongly reducing catalysts in their excited state, capable of facilitating reactions like the addition of alcohols to alkenes. beilstein-journals.orgnih.gov The catalytic activity can be tuned by modifying the substituents on the phenothiazine core and the N-aryl group. beilstein-journals.orgnih.gov These catalysts are often used in multi-component systems, for example with an iodonium (B1229267) salt, to generate reactive species under visible light irradiation from sources like LEDs. researchgate.net This approach has found applications in fields like 3D printing and the synthesis of polymer composites. researchgate.net The electronic nature of the N-substituent is critical, and the electron-withdrawing 1-oxobutyl group would be expected to modulate the redox potentials and photophysical properties of the phenothiazine catalyst.

Development as Fluorescent Probes and Imaging Agents for Non-Clinical Biological Systems

The inherent fluorescence of the phenothiazine scaffold allows for its use in developing probes for bioimaging. nih.gov By modifying the phenothiazine structure, researchers can create probes that selectively respond to specific analytes or changes in the microenvironment within non-clinical biological systems.

For example, a phenothiazine-based fluorescent probe was successfully used to visualize both exogenous and endogenous hydrogen sulfide in living cells and animals. nih.gov The probe's fluorescence was "turned on" in the presence of H₂S, enabling the imaging of H₂S generation in an inflammation model. nih.gov Studies have also utilized phenothiazine derivatives in zebrafish to study various biological processes, leveraging their fluorescent properties for imaging. nih.gov The development of such probes relies on the strategic design of the molecule, where the phenothiazine acts as the fluorophore and other parts of the molecule provide selectivity and control the fluorescence mechanism.

Use in Energy Storage Systems, e.g., Redox Flow Batteries

Phenothiazines are promising candidates for active materials in energy storage systems, particularly in non-aqueous and aqueous redox flow batteries (RFBs). chemrxiv.orgnih.gov Their stable and reversible redox behavior is key to this application. rsc.orgresearchgate.net In an RFB, chemical energy is stored in liquid electrolytes, and phenothiazine derivatives can serve as the catholyte, the positive electrolyte material. chemrxiv.orgnih.govumich.edu

Table 2: Redox Properties of Selected Phenothiazine Derivatives for Energy Storage This table illustrates the range of properties achieved through modification of the phenothiazine core and may not include 10-(1-oxobutyl)phenothiazine.

**future Research Directions and Conceptual Challenges for 10h Phenothiazine, 10 1 Oxobutyl **

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The traditional synthesis of N-acyl phenothiazines, including 10H-Phenothiazine, 10-(1-oxobutyl)-, often involves the acylation of the phenothiazine (B1677639) core with acyl chlorides. researchgate.net While effective, these methods can generate stoichiometric amounts of waste, prompting a shift towards more sustainable and atom-economical approaches. Future research should focus on developing catalytic methods that minimize byproducts and energy consumption.

Key areas for investigation include:

Direct C-H Acylation: Exploring transition-metal-catalyzed or photoredox-catalyzed direct C-H acylation of the phenothiazine nitrogen would represent a significant leap in efficiency, eliminating the need for pre-functionalized acylating agents.

Biocatalysis: The use of enzymes, such as adenylating biocatalysts, offers a highly selective and environmentally benign route to N-acyl amides. rsc.org Investigating the applicability of such enzymes for the synthesis of 10H-Phenothiazine, 10-(1-oxobutyl)- and its analogs could lead to greener production methods.

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability of the synthesis, contributing to a more sustainable manufacturing process.

Exploration of Advanced Material Science Applications with Tailored Optoelectronic Properties

Phenothiazine derivatives are renowned for their intriguing optoelectronic properties, making them promising candidates for various material science applications. rsc.orgrsc.org The N-acyl substitution in 10H-Phenothiazine, 10-(1-oxobutyl)- provides a valuable handle for tuning these properties.

Future research in this domain should aim to:

Organic Light-Emitting Diodes (OLEDs): Investigate the potential of 10H-Phenothiazine, 10-(1-oxobutyl)- and related derivatives as host materials, emitters, or hole-transporting layers in OLED devices. rsc.org Theoretical studies, such as Density Functional Theory (DFT), can aid in predicting and understanding the electronic and optical properties of these materials. nih.gov

Organic Photovoltaics (OPVs): Explore the use of these compounds as electron donor materials in bulk heterojunction solar cells. The ability to tune the HOMO-LUMO energy levels through modification of the N-acyl chain is a key advantage. rsc.org

Sensors and Bioimaging: The inherent fluorescence of many phenothiazine derivatives can be exploited for the development of chemical sensors and bioimaging agents. rsc.org Research could focus on designing derivatives of 10H-Phenothiazine, 10-(1-oxobutyl)- that exhibit selective responses to specific analytes or cellular components.

Deeper Elucidation of Complex Reaction Pathways and Intermediate Species

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of 10H-Phenothiazine, 10-(1-oxobutyl)- is crucial for optimizing reaction conditions and controlling product selectivity. The N-acylation of phenothiazine can proceed through different pathways, and the stability of the resulting products can vary. nih.gov

Future investigations should focus on:

Mechanistic Studies: Employing advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) and computational modeling to identify and characterize reactive intermediates, such as radical cations, formed during reactions. rsc.orgnih.gov

Side-Reaction Profiling: Systematically identifying and quantifying byproducts formed during synthesis to gain a comprehensive understanding of competing reaction pathways. This knowledge is essential for developing cleaner and more efficient synthetic protocols.

Photochemical Reactivity: Investigating the photophysical and photochemical properties of 10H-Phenothiazine, 10-(1-oxobutyl)- in detail to understand its stability and potential for use in photoredox catalysis or as a photosensitizer. nih.gov

Integration with Nanotechnology and Supramolecular Chemistry for Hybrid Systems

The convergence of N-acyl phenothiazines with nanotechnology and supramolecular chemistry opens up exciting avenues for the creation of advanced functional materials with emergent properties.

Promising research directions include:

Phenothiazine-Functionalized Nanoparticles: Grafting 10H-Phenothiazine, 10-(1-oxobutyl)- or its derivatives onto the surface of nanoparticles (e.g., gold, silica, quantum dots) to create hybrid materials with combined optical, electronic, and catalytic properties.

Supramolecular Assemblies: Designing and synthesizing N-acyl phenothiazine derivatives capable of self-assembling into well-defined supramolecular structures, such as nanofibers, gels, or liquid crystals. rsc.org These organized assemblies could exhibit enhanced charge transport properties or be used as templates for the synthesis of nanomaterials.

Host-Guest Chemistry: Exploring the ability of the phenothiazine core to act as a host for guest molecules, leading to the development of molecular recognition systems and responsive materials.

Design of Next-Generation Functional N-Acyl Phenothiazine Derivatives with Tunable Properties

The butyryl group in 10H-Phenothiazine, 10-(1-oxobutyl)- serves as a starting point for the design of a vast library of functional N-acyl phenothiazine derivatives with precisely tailored properties. The structural flexibility of the N-acyl chain offers immense possibilities for molecular engineering. researchgate.netnih.gov

Future design strategies should consider:

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups into the acyl chain to fine-tune the redox potentials and energy levels of the phenothiazine core for specific applications in organic electronics. nih.gov

Introduction of Biologically Active Moieties: Hybridizing the N-acyl phenothiazine scaffold with other pharmacophores to create novel compounds with potential therapeutic applications. mdpi.com For instance, incorporating amino acids or other bioactive fragments could lead to new drug candidates. nih.govnih.gov

Polymerizable N-Acyl Phenothiazines: Synthesizing N-acyl phenothiazine monomers that can be polymerized to create redox-active polymers for applications in energy storage, such as organic batteries. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 10H-phenothiazine derivatives like 10-(1-oxobutyl)-10H-phenothiazine?

  • Methodology : The synthesis of phenothiazine derivatives often involves functionalization at the N10 position. For example, Sonogashira coupling (a palladium-catalyzed cross-coupling reaction) has been used to introduce alkynyl groups to phenothiazine cores, as demonstrated in the synthesis of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine . Key steps include:

  • Use of Pd(PPh₃)₄ and CuI as catalysts in THF under nitrogen.
  • Purification via column chromatography and crystallization.
  • Yield optimization through controlled reaction temperatures (e.g., 0°C for reagent addition).
    • Validation : Structural confirmation via 1H^1H NMR and X-ray crystallography .

Q. How can the crystal structure of 10-(1-oxobutyl)-10H-phenothiazine be resolved, and what parameters are critical?

  • Methodology : X-ray crystallography using programs like SHELXL or SHELXS :

  • Data collection on a Rigaku diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Absorption correction via NUMABS for accurate intensity measurements.
  • Refinement of hydrogen atoms using riding models (Uiso_{iso}(H) = 1.2Ueq_{eq}(parent atom)) .
    • Key Parameters :
  • Space group (e.g., P1 for triclinic systems).
  • Unit cell dimensions (e.g., a=8.1891A˚,α=81.632a = 8.1891 \, \text{Å}, \, \alpha = 81.632^\circ) .
  • R-factors (e.g., R[F2>2σ(F2)]=0.037R[F^2 > 2σ(F^2)] = 0.037) to validate refinement accuracy .

Q. What spectroscopic techniques are essential for characterizing phenothiazine derivatives?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and purity. For example, chemical shifts near δ 7.0–8.5 ppm indicate aromatic protons .
  • UV-Vis : Analysis of charge-transfer transitions (e.g., phenothiazine-to-nitro group interactions) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do conformational changes in 10H-phenothiazine derivatives influence their electronic properties?

  • Methodology :

  • X-ray Crystallography : Measure dihedral angles between aromatic rings (e.g., 153.87° folding in phenothiazine cores) to correlate with planarity and charge-transfer efficiency .
  • DFT Calculations : Compare experimental bond lengths (e.g., S1–N1 = 3.0565 Å) with theoretical models to assess intramolecular interactions .
    • Case Study : Near-planar geometries in nitro-substituted derivatives enhance π-conjugation, as seen in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine .

Q. How can researchers resolve contradictions between computational and experimental data in phenothiazine-based systems?

  • Methodology :

  • Error Analysis : Compare R-factor discrepancies (e.g., wR(F2)=0.100wR(F^2) = 0.100) with computational uncertainties .
  • Sensitivity Testing : Vary parameters like solvent polarity in DFT simulations to match experimental UV-Vis spectra .
  • Validation : Cross-check NMR coupling constants with X-ray torsion angles (e.g., C–C–C–N dihedral angles) .

Q. What strategies optimize the yield of phenothiazine derivatives in multi-step syntheses?

  • Methodology :

  • Catalyst Screening : Test Pd/Cu ratios in Sonogashira reactions to balance reactivity and side-product formation .
  • Purification : Use gradient elution in column chromatography for isomers (e.g., 10-(2-methyl-4-phenyl) vs. 10-(2-methyl-7-phenyl) derivatives) .
  • Scale-Up : Employ flow chemistry for controlled mixing and temperature in exothermic steps .

Q. How do substituents at the N10 position affect the photophysical properties of phenothiazine derivatives?

  • Methodology :

  • Electrochemical Studies : Cyclic voltammetry to measure oxidation potentials (e.g., phenothiazine’s HOMO-LUMO gap).
  • Time-Resolved Spectroscopy : Fluorescence lifetime measurements to assess excited-state dynamics (e.g., charge-separated states in nitro derivatives) .
    • Key Finding : Electron-withdrawing groups (e.g., –NO₂) enhance charge-transfer transitions, red-shifting absorption bands .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystal structures of phenothiazine derivatives?

  • Methodology :

  • Occupational Disorder Analysis : Refine site occupancy ratios (e.g., 0.64:0.36 for disordered isomers) using SHELXL’s PART instructions .
  • Twinned Data : Apply TWIN/BASF commands in refinement software for non-merohedral twinning .
  • Cross-Validation : Compare independent datasets (e.g., CCDC entries) to identify systematic errors .

Q. Why do similar synthetic routes for phenothiazine derivatives yield varying purities?

  • Root Cause :

  • Byproduct Formation : Undesired oxidation (e.g., sulfoxide formation) during Sonogashira coupling .
  • Incomplete Purification : Isomeric residues (e.g., 10-hexyl vs. 10-propyl derivatives) requiring advanced chromatographic separation .
    • Mitigation : Use scavengers (e.g., activated charcoal) during crystallization to absorb impurities .

Tables for Key Parameters

Property 10-(1-oxobutyl)-10H-phenothiazine (Hypothetical) 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
Crystal System Triclinic (P1)Triclinic (P1)
Unit Cell Volume (ų) ~780 (estimated)781.4 (3)
Dihedral Angle (°) ~150–160153.87 (7)
Refinement R-factor <0.05 (target)0.037
Synthetic Yield 5–10% (optimization needed)6.9%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.